molecular formula C19H20N2O B265161 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B265161
M. Wt: 292.4 g/mol
InChI Key: INYLUNHOQMRDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the family of phenethylamines. It is a potent psychedelic with hallucinogenic effects that is sold as a designer drug. The chemical structure of 25I-NBOMe is similar to that of the hallucinogenic drug, LSD. However, the effects of 25I-NBOMe are much stronger and can be fatal in high doses.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the activation of serotonin receptors in the brain. The drug binds to the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include altered perception, mood, and cognition. The drug can cause visual and auditory hallucinations, synesthesia, and altered time perception. It can also cause feelings of euphoria, anxiety, and paranoia. In high doses, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can cause seizures, cardiac arrest, and death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, the use of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is limited by its potential toxicity and legal status as a designer drug.

Future Directions

For research on 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include the investigation of its long-term effects on the brain and the development of new drugs that target the serotonin system. Researchers are also interested in studying the potential therapeutic uses of hallucinogens for the treatment of mental health disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its mechanism of action involves the activation of serotonin receptors in the brain, which leads to altered perception, mood, and cognition. While 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has advantages for lab experiments, its potential toxicity and legal status as a designer drug limit its use. Future research will focus on the long-term effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide on the brain and the development of new drugs that target the serotonin system.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the reaction of 2C-I with 2-(5-methyl-1H-indol-3-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain. Researchers have investigated the pharmacological properties of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, including its receptor binding affinity and its effects on neurotransmitter release. Studies have shown that 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide binds strongly to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition.

properties

Product Name

4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H20N2O/c1-13-3-6-15(7-4-13)19(22)20-10-9-16-12-21-18-8-5-14(2)11-17(16)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)

InChI Key

INYLUNHOQMRDIO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.